Methoxmetamine hydrochloride

Crystallography XRPD Forensic Chemistry

Forensic labs risk misidentifying MXM as MXE in seized drug analysis-their distinct crystal structures (P2₁/n vs. P2₁) demand authentic reference material for unambiguous XRPD confirmation. • ISO 17025/Guide 34 certified, ≥98% purity-ensures traceable GC-MS/LC-MS quantification • Validated in postmortem toxicology (blood, urine, gastric content) • Unique π-π stacking and 6 H-bond/Cl⁻ network enable definitive crystallographic ID Supplied as a neat solid with full Certificate of Analysis. Intended for forensic and research applications only.

Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
CAS No. 1781829-56-8
Cat. No. B593283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxmetamine hydrochloride
CAS1781829-56-8
Synonyms3-MeO-2'-OxO-PCM; 3-methoxy-2-oxo-PCM; MMXE; MXM
Molecular FormulaC14H20ClNO2
Molecular Weight269.77 g/mol
Structural Identifiers
InChIInChI=1S/C14H19NO2.ClH/c1-15-14(9-4-3-8-13(14)16)11-6-5-7-12(10-11)17-2;/h5-7,10,15H,3-4,8-9H2,1-2H3;1H
InChIKeyAIRQBPUMMOLDFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxmetamine Hydrochloride Analytical Reference Standard


Methoxmetamine hydrochloride (MXM·HCl, CAS 1781829-56-8) is a hydrochloride salt of methoxmetamine, an arylcyclohexylamine dissociative anesthetic and new psychoactive substance (NPS) belonging to the 3‑methoxy‑PCP/ketamine analog class. Chemically designated as 2‑(3‑methoxyphenyl)‑2‑(methylamino)cyclohexan‑1‑one hydrochloride (C₁₄H₂₀ClNO₂, MW 269.77 g/mol), it is the N‑methyl homologue of methoxetamine (MXE), differing from the latter solely by substitution of the N‑ethyl group with an N‑methyl group [1]. It has been identified in materials sold as designer drugs and is classified as a controlled/temporary narcotic in several jurisdictions [2]. It is primarily supplied as a certified analytical reference material for forensic and research applications [3].

Analytical reference standard for forensic identification workflows
XRPD-differentiable from N-ethyl analog MXE·HCl via crystallographic fingerprint
Forensic & research use only; scheduled substance in multiple jurisdictions

Why MXM·HCl Is Not Interchangeable with MXE·HCl


Although methoxmetamine and methoxetamine differ by a single methyl group, they exhibit fundamentally different crystalline packing architectures (space group P2₁/n with Z=4 vs. P2₁ with Z=2) [1], distinct hydrogen‑bonding networks (six hydrogen bonds per chloride ion vs. five) [2], and divergent intermolecular contact profiles (including π–π stacking present only in MXM·HCl) [1]. These crystallographic distinctions directly affect analytical identification via X‑ray powder diffraction (XRPD), a primary technique for forensic drug testing. Substituting MXM for MXE without verifying structural identity would lead to misidentification in seized drug analysis, compromise reference standard traceability, and produce false‑negative or false‑positive results in GC‑MS and LC‑MS workflows [3]. Therefore, procurement must precisely match the intended analyte.

Risk Factor
MXM·HCl (Target)
MXE·HCl (Analog)
Crystal Packing
Space group P2₁/n, Z=4; unit-cell volume 1,390.91 ų
Space group P2₁, Z=2; unit-cell volume 737.86 ų (88.5% smaller)
H-Bond Network
6 H-bonds per Cl⁻; cyclic R₂²(8) motif
5 H-bonds per Cl⁻; zigzag C₁¹(4) chain
π–π Stacking
Present; 0.5% C···C Hirshfeld contacts
Absent; 0.0% C···C contacts
Substitution Outcome
Substituting MXE·HCl for MXM·HCl may lead to XRPD misidentification, compromise reference traceability, and produce false-negative results in forensic casework. Procurement must precisely match the intended analyte.

Quantitative Crystallographic Differentiation Evidence


Crystal Structure and Unit‑Cell Parameter Distinctions

In a 2025 direct head‑to‑head crystal structure determination by Dugarte‑Dugarte et al., MXM·HCl crystallizes in the monoclinic space group P2₁/n with Z=4, whereas MXE·HCl crystallizes in P2₁ with Z=2. Unit‑cell parameters for MXM·HCl are a = 15.0429(5) Å, b = 14.0721(5) Å, c = 6.5716(2) Å, β = 90.9864(14)°, and V = 1,390.91(8) ų. In contrast, MXE·HCl exhibits a = 8.7772(5) Å, b = 9.9528(7) Å, c = 8.5841(6) Å, β = 100.276(3)°, and V = 737.86(8) ų [1].

Crystal Structure
Head-to-head
MXM·HCl: P2₁/n, Z=4, V=1,390.91 ų vs MXE·HCl: P2₁, Z=2, V=737.86 ų
Supports XRPD-based forensic differentiation
Room temperature XRPD data; volume difference 653.05 ų
Crystallography XRPD Forensic Chemistry

Hydrogen‑Bonding Architecture Differences

Hydrogen‑bond analysis reveals that in MXM·HCl, each chloride ion participates in six hydrogen bonds with neighboring molecules (forming a cyclic R₂²(8) motif). In contrast, each chloride ion in MXE·HCl forms only five hydrogen bonds, yielding a zigzag chain structure along the b‑axis with graph set C₁¹(4) [1][2].

H-Bond Network
Head-to-head
6 H-bonds per Cl⁻ (R₂²(8) motif) vs 5 H-bonds per Cl⁻ (C₁¹(4) zigzag chain)
Supports solid-state characterization context
DFT-D validated; 20% increase in H-bond count
Supramolecular Chemistry Crystal Engineering Analytical Discrimination

Intermolecular Contact and π–π Stacking Profiles

Hirshfeld surface analysis demonstrates that MXM·HCl exhibits 0.5% C···C contacts (indicative of weak π–π stacking with Cg(B)···Cg(B) distance of 5.061(3) Å), whereas MXE·HCl shows 0.0% C···C contacts. Additionally, H···H contacts account for 61.9% of the Hirshfeld surface in MXM·HCl versus 65.1% in MXE·HCl, and H···Cl/Cl···H contacts are 10.0% vs. 9.6% [1][2].

Intermolecular Contacts
Head-to-head
C···C: 0.5% vs 0.0%; H···H: 61.9% vs 65.1%; H···Cl: 10.0% vs 9.6%
Supports spectroscopic differentiation context
Hirshfeld surface analysis; π–π stacking present only in MXM·HCl
Hirshfeld Surface Analysis Non‑covalent Interactions Polymorphism

ISO 17025 Certified Reference Material Status

Methoxmetamine hydrochloride is available as a qualified Reference Material (RM) that has been manufactured and tested to meet ISO 17025 and ISO Guide 34 guidelines, with validated analytical methods on qualified instrumentation to ensure measurement traceability [1]. In contrast, many analog arylcyclohexylamines (including some methoxetamine preparations) are supplied only as research‑grade chemicals without certified reference material status.

Reference Material Status
Data to verify
Reported ISO 17025 / ISO Guide 34 certified reference material
Reported specification; supplier data review recommended
Vendor-reported purity ≥98%; class-level certification claim
Quality Assurance Forensic Toxicology Reference Standards

Legal and Regulatory Control Status

Methoxmetamine is explicitly listed as a temporary narcotic (or equivalent controlled substance) in South Korea (designated July 2016) and is subject to regulatory restrictions in several other countries [1]. Methoxetamine, while also controlled in some jurisdictions, follows a different scheduling timeline and may be subject to distinct legal classifications. Laboratories conducting seized‑drug analysis must verify the exact legal status of MXM·HCl vs. MXE·HCl to maintain evidentiary compliance.

Regulatory Scheduling
Context-dependent
South Korea: temporary narcotic (designated 2016); differential scheduling across jurisdictions
Jurisdiction-specific compliance review required
Verify current local regulatory status before procurement
Regulatory Compliance Controlled Substances Forensic Casework

Forensic Detection in Postmortem Toxicology

Methoxmetamine has been qualitatively detected in femoral blood, urine, and stomach contents in a forensic case report involving synthetic opioids [1]. This demonstrates its detectability using standard forensic toxicological methods and establishes its presence in real‑world forensic casework. While methoxetamine has also been identified in postmortem cases, the specific detection of MXM (and not methoxphenidine) in this case underscores the need for targeted analytical methods.

Forensic Detection
Reported
Detected in femoral blood, urine, and stomach contents (postmortem case report)
Supports forensic toxicology method context
Cross-study comparable; quantitative levels not reported
Postmortem Toxicology Forensic Casework Analytical Detection

Recommended Applications Based on Differentiation Evidence


Forensic XRPD Identification of Seized Drugs

Given the distinct crystal structure (P2₁/n, Z=4, V = 1,390.91 ų) and unit‑cell parameters of MXM·HCl compared to MXE·HCl (P2₁, Z=2, V = 737.86 ų), XRPD provides a definitive, non‑destructive method for differentiating these two analogs in casework where GC‑MS may be ambiguous [1]. Forensic laboratories analyzing unknown white powders labeled as 'MXM' or 'MXE' should use authentic MXM·HCl reference material to confirm identity via pattern matching against the published diffraction data.

Certified Reference Standard for GC‑MS and LC‑MS Validation

Methoxmetamine hydrochloride is supplied as an ISO 17025 / ISO Guide 34 certified reference material with ≥98% purity, ensuring traceable quantification in GC‑MS and LC‑MS workflows [1]. The documented forensic detection of MXM in postmortem blood, urine, and stomach contents validates its use as a calibration standard for method development, enabling toxicology laboratories to accurately identify and quantify MXM in authentic biological specimens.

Crystal Engineering and Solid‑State Chemistry Studies

The unique hydrogen‑bonding network of MXM·HCl (six hydrogen bonds per chloride ion, R₂²(8) motif) and the presence of π–π stacking interactions (0.5% C···C Hirshfeld surface contribution) that are absent in MXE·HCl provide a rich model system for investigating how minor N‑alkyl substitution (methyl vs. ethyl) modulates supramolecular assembly and crystal packing [1]. Researchers in solid‑state chemistry and crystal engineering can leverage these quantitative intermolecular contact differences to design predictive models for arylcyclohexylamine polymorphs and solvates.

Regulatory Compliance in MXM‑Scheduled Jurisdictions

In countries such as South Korea where methoxmetamine is explicitly listed as a temporary narcotic (designated 2016) [1], forensic and regulatory laboratories must procure and maintain authentic reference standards of MXM·HCl (rather than substituting MXE·HCl) to comply with legal evidence requirements and to support the prosecution of controlled substance offenses. The regulated nature of MXM·HCl—requiring special permits and with extended delivery times in some regions —necessitates proactive procurement planning.

Application
Selection Property
Validation Focus
Forensic XRPD seized-drug analysis
Crystallographic fingerprint specificity
XRPD pattern matching review
GC-MS / LC-MS method calibration
Reported ISO 17025 reference material context
Reference material traceability review
Solid-state chemistry & crystal engineering
Intermolecular contact profile
Supramolecular assembly interpretation
Regulatory forensic casework
Jurisdiction-specific scheduling context
Chain-of-custody & compliance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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